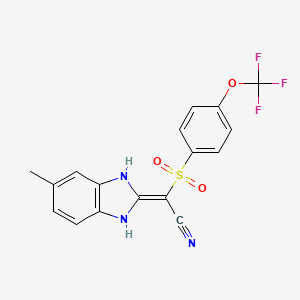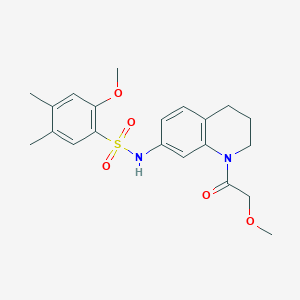
2-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethylbenzenesulfonamide is a unique chemical compound belonging to the sulfonamide class. These compounds are known for their significant biological activities, making them of considerable interest in medicinal chemistry and pharmaceutical research. The structure of this compound consists of a methoxy-substituted quinoline moiety, an acetyl group, and a dimethylbenzenesulfonamide scaffold. This compound's complex structure suggests it could have various interactions with biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of 2-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethylbenzenesulfonamide typically involves multi-step organic reactions. Starting from commercially available reagents, the process may include:
Formation of 2-methoxyacetyl group: : Through a Friedel-Crafts acylation reaction.
Introduction of the tetrahydroquinoline moiety: : This could involve a cyclization reaction, often requiring acidic or basic conditions to facilitate ring closure.
Sulfonation reaction: : This introduces the sulfonamide group, commonly achieved using sulfonyl chlorides in the presence of a base.
Industrial Production Methods: : Large-scale production follows the same synthetic route but is optimized for yield and purity. This often involves automated synthesizers, continuous flow reactors, and advanced purification techniques like crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation, possibly affecting the methoxy groups or the quinoline ring. Common oxidizing agents include KMnO4 and H2O2.
Reduction: : Reduction reactions might target the quinoline ring or the sulfonamide moiety, using agents like LiAlH4 or NaBH4.
Substitution: : The methoxy groups and the benzenesulfonamide scaffold provide sites for electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: : KMnO4, H2O2.
Reducing Agents: : LiAlH4, NaBH4.
Substitution Reagents: : Alkyl halides, acyl halides, sulfonyl chlorides.
Major Products
Oxidation: Formation of quinoline-N-oxide derivatives.
Reduction: Formation of dihydroquinoline or tetrahydroquinoline derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: : The unique structure makes it a valuable scaffold for creating libraries of analogs in drug discovery.
Biology: : Studies focus on its interactions with biological targets, potentially acting as enzyme inhibitors or receptor modulators.
Medicine: : It could serve as a lead compound in developing new therapeutics, given sulfonamides' known pharmacological activities, including antibacterial, antifungal, and antitumor properties.
Mécanisme D'action
The specific mechanism by which 2-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethylbenzenesulfonamide exerts its effects is determined by its interaction with molecular targets such as enzymes and receptors.
Molecular Targets and Pathways Involved: : The compound’s activity may involve inhibition of specific enzymes, binding to receptor sites, or interfering with cellular pathways, leading to its biological effects. Detailed studies, including crystallography and molecular docking, are necessary to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethylbenzenesulfonamide.
N-(quinolin-8-yl)-4,5-dimethylbenzenesulfonamide.
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzenesulfonamide.
Uniqueness: : The unique combination of the methoxy, acetyl, and sulfonamide groups in its structure differentiates it from other sulfonamides, potentially leading to distinct biological activities and research applications.
The synthesis, reactivity, and applications of this compound showcase its significance in both scientific research and industrial applications. Its complex structure offers a rich field of study for chemists and biochemists alike.
Propriétés
IUPAC Name |
2-methoxy-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-4,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-14-10-19(28-4)20(11-15(14)2)29(25,26)22-17-8-7-16-6-5-9-23(18(16)12-17)21(24)13-27-3/h7-8,10-12,22H,5-6,9,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYDOMIAKFQCFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2,6-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2595875.png)
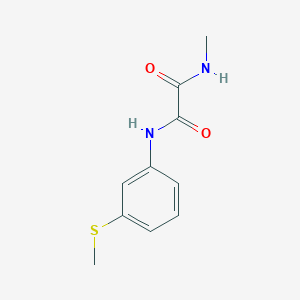
![3-benzyl-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
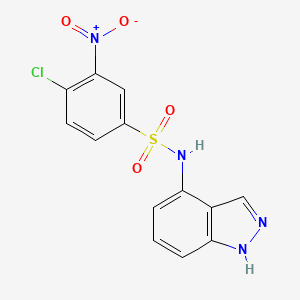
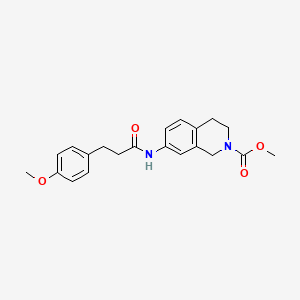
![3-Methyl-2-(1,8,8-trimethyl-2,4-dioxo-3-aza-bicyclo[3.2.1]oct-3-YL)-butyric acid](/img/structure/B2595881.png)
![Methyl 2-({3-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-hydroxy-2-methyl-3-oxopropyl}sulfanyl)benzenecarboxylate](/img/structure/B2595882.png)
![2-(4-chlorophenoxy)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B2595883.png)
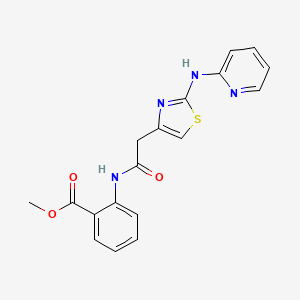
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2595888.png)
![(2E)-3-(2-chlorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]prop-2-enamide](/img/structure/B2595892.png)
![3-[4-(4-benzylpiperidine-1-carbonyl)piperidin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine](/img/structure/B2595893.png)
